![molecular formula C7H12ClN3O2 B2959277 1,3,8-三氮杂-螺[4.5]癸烷-2,4-二酮盐酸盐 CAS No. 13625-48-4](/img/structure/B2959277.png)

1,3,8-三氮杂-螺[4.5]癸烷-2,4-二酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

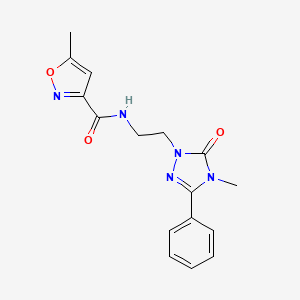

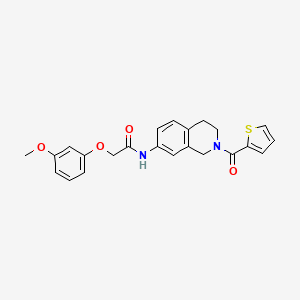

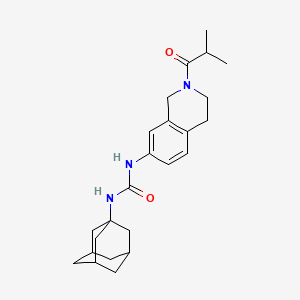

1,3,8-Triaza-spiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C7H11N3O2 . It is used in various scientific and medicinal research .

Synthesis Analysis

The synthesis of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione derivatives has been achieved via the Strecker reaction of cyanohydrin with ammonium carbonate . The carbon atoms of the hydantoin cycle in the 13 C NMR spectra of the synthesized compounds correspond to most lowfield singlet signals with chemical shift values 175.5–183.2 ppm and 156.5–162.3 ppm .Molecular Structure Analysis

The molecular structure of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione has been analyzed using the hybrid DFT method with Becke’s three-parameter functional and the nonlocal correlation provided by the Lee, Yang and Parr expression (B3LYP), employing the 6−31+G (d,p) basis set .科学研究应用

化学合成和结构分析1,3,8-三氮杂-螺[4.5]癸烷-2,4-二酮衍生物已在各种化学合成中得到探索,展示了它们在创建复杂分子结构中的潜力。例如,它们在不同条件下的反应性导致了具有潜在应用于包括药学和材料科学在内的各个领域的化合物的开发。通过 NMR 光谱和 X 射线晶体学等方法对这些衍生物的结构解析,提供了对它们的构象动力学和反应模式的见解 (Farkens 等人,1993).

药理学应用1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮作为脯氨酰羟化酶 (PHD) 家族酶的新型泛抑制剂的发现,标志着贫血治疗的重大进展。这项研究突出了该化合物在刺激促红细胞生成素产生中的潜力,为贫血治疗提供了一种新方法。这些抑制剂的开发展示了 1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮在药理学研究中的效用,为未来的药物开发奠定了基础 (Váchal 等人,2012).

抗菌和解毒应用对 1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮衍生物进行改性以增强其抗菌性能,导致了表面处理技术中的创新方法。通过将这些衍生物掺入硅氧烷聚合物中,研究人员开发出了对多种细菌病原体有效的抗菌涂层。这一应用不仅突出了 1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮的化学多功能性,还突出了它们在解决与微生物感染相关的公共卫生挑战中的潜力 (Liang 等人,2007; Ren 等人,2009).

髓细胞刺激活性在造血的背景下探索 1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮,为治疗干预提供了一条新途径。具体来说,某些衍生物已表现出髓细胞刺激活性,可能为减轻化疗的髓细胞抑制作用提供了一种策略。这项研究强调了 1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮在肿瘤学中的治疗潜力,特别是在增强患者恢复和治疗效果方面 (Yu 等人,2018).

作用机制

Target of Action

The primary target of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is the Prolyl Hydroxylase Domain-containing Protein (PHD) family of enzymes .

Mode of Action

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride acts as a pan-inhibitor of the PHD enzymes . By inhibiting these enzymes, it prevents the degradation of HIFs, leading to their accumulation in the cell. This results in the upregulation of various genes involved in erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and metabolism .

Biochemical Pathways

The compound affects the HIF-PHD pathway This leads to the transcription of genes that help the cell adapt to hypoxic (low oxygen) conditions .

Pharmacokinetics

The pharmacokinetic properties of 1,3,8-Triaza-spiro[4It has been reported that related hydantoin derivatives have good pharmacokinetic profiles in preclinical species . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability would need to be further investigated.

Result of Action

The inhibition of PHDs by 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride leads to a robust upregulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This makes the compound potentially useful for the treatment of anemia .

Action Environment

The action of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is influenced by the oxygen levels in the cellular environment. In hypoxic conditions, the inhibition of PHDs and the resulting accumulation of HIFs can have a more pronounced effect

未来方向

Given its potential as a pan-inhibitor of the PHD enzyme family, future research could focus on exploring the therapeutic applications of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione, particularly in the treatment of anemia . Further studies are also needed to fully understand its synthesis, chemical reactions, and physical and chemical properties.

属性

IUPAC Name |

1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)1-3-8-4-2-7;/h8H,1-4H2,(H2,9,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBLZEFCYGBDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)NC(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2959198.png)

![5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2959199.png)

![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)

![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2959216.png)